6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is a heterocyclic compound that belongs to the class of pyrroloimidazoles. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure consists of a pyrrole ring fused to an imidazole, which contributes to its unique chemical properties.
This compound can be synthesized through various methods, often involving the reaction of pyrrole derivatives with imidazole or related compounds. The exploration of its synthesis and properties has been documented in several scientific publications, particularly those focusing on heterocyclic chemistry and medicinal applications.
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is classified as a pyrroloimidazole, a subclass of heterocycles that exhibit diverse biological activities. These compounds are often investigated for their pharmacological potential, including anti-cancer and anti-inflammatory properties.
The synthesis of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one typically involves multi-step reactions that may include cyclization and condensation processes. Common methods include:
The synthetic routes often utilize catalysts such as ammonium acetate to facilitate the formation of the imidazole ring. Optimization of reaction conditions (temperature, solvent) is crucial for achieving high yields and purity of the final product. Characterization techniques like NMR spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds.
The molecular structure of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one features:
The molecular formula is , with a molecular weight of approximately 150.18 g/mol. The compound exhibits specific geometrical parameters that can be determined through X-ray crystallography.
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions. The choice of solvents and reagents significantly influences product distribution and yield.
The biological activity of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that compounds within this class may inhibit certain kinases or modulate signaling pathways associated with cancer progression or inflammation. Detailed studies are required to elucidate specific mechanisms at the molecular level.
Relevant data from experimental studies can provide further insights into these properties.
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one has garnered interest in various fields:
Research continues to explore its full potential in drug development and therapeutic applications.
Fragment-based drug discovery (FBDD) has proven instrumental in developing high-affinity ligands targeting protein-protein interaction sites. NMR-based fragment screening against WDR5—a chromatin regulatory protein overexpressed in cancers—identified the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold (Fragment F-1, Ki = 323 μM) as a potent WIN-site binder [1]. This fragment exhibited exceptional ligand efficiency (LE = 0.34) and weak basicity (pKb ~5.9), advantageous over amidine-based hits prone to high polar surface area and metabolic instability. X-ray co-crystallography revealed critical interactions: the imidazole core stacked between F133/F263 residues of WDR5, while the N3 nitrogen formed a 2.8 Å hydrogen bond with the C261 backbone carbonyl [1]. Structure-based optimization leveraged the solvent-exposed phenyl "handle" to explore S4/S5 subpockets, yielding lead compounds with dissociation constants <10 nM and micromolar activity against AML cell lines. The dimethyl variant at the 6-position significantly enhanced metabolic stability by blocking oxidative metabolism, establishing 6,6-dimethyl derivatives as privileged scaffolds for epigenetic targets [1] [5].
Table 1: Key Fragment Hits and Optimized Derivatives for WDR5 Inhibition
Compound | Core Structure | Kᵢ / Kd | Ligand Efficiency | Cellular Activity (AML) |
---|---|---|---|---|
Fragment F-1 | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 323 μM | 0.34 | Not reported |
Lead Compound | 6,6-dimethyl analog | <10 nM | 0.29 | Low micromolar |
Uncatalyzed three-component reactions (3CRs) enable efficient, regioselective access to polysubstituted pyrroloimidazolones. Combining 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum’s acid in refluxing isopropanol yields Knoevenagel-Michael adducts (e.g., 4a-h) within 3–5 minutes [8]. This reaction exploits the dual nucleophilicity of 2-aminoimidazoles: the exocyclic amino group initiates Knoevenagel condensation with aldehydes, followed by Michael addition of the imidazole C5 carbon to the exocyclic double bond of the Meldrum’s acid derivative. The 6,6-dimethyl motif is introduced via post-cyclization alkylation or by incorporating tert-butyl groups in precursors. Adducts 4a-h precipitate directly, requiring no chromatography, with yields ranging from 30–77% depending on substituent electronics (e.g., electron-donating p-methyl groups lower yields to 30–50%, while p-fluoro or o-vanillin derivatives achieve 54–70%) [8]. Subsequent thermal decarboxylation of adducts generates 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones with preserved 6,6-dimethyl quaternary centers.
Table 2: Representative Multicomponent Reactions for Pyrroloimidazolone Synthesis
Entry | 2-Aminoimidazole (Ar¹) | Aldehyde (Ar²) | Product | Yield (%) |
---|---|---|---|---|
4a | Phenyl | Phenyl | 4a | 77 |
4c | 4-Methylphenyl | Phenyl | 4c | 48 |
4f | 4-Fluorophenyl | Phenyl | 4f | 54 |
4h | 4-Methylphenyl | 3-Hydroxy-4-methoxyphenyl | 4h | 70 |
Strategic modifications of the pyrroloimidazolone core enable fine-tuning of physicochemical properties and target engagement. Key approaches include:
Enantioselective construction of pyrroloimidazolones leverages organocatalysis and chiral auxiliaries. The Ni–Al bimetallic system with SPO-phosphine ligands achieves β-stereocontrol in intramolecular cyclizations of N-alkenylimidazoles (e.g., 41a→42a), though yields remain modest (45–60%) [5] [8]. More effectively, L-proline-catalyzed three-component reactions between 2-aminoimidazoles, isatins, and malononitrile afford spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles] with up to 95% ee [8]. This proceeds via iminium-enamine activation: L-proline condenses with isatin to form a chiral enamine that attacks the in situ-generated arylidene malononitrile. The 6,6-dimethyl group’s steric bulk minimizes epimerization, preserving enantiopurity during ring closure. Applications include mimics of marine alkaloids like (−)-spirocalcaridine B, which contain spiro-linked pyrroloimidazole motifs [8].
Table 3: Asymmetric Routes to Chiral Pyrroloimidazolones
Method | Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |
---|---|---|---|---|---|
Ni–Al Bimetallic Cyclization | N-Alkenylimidazole 41a | (R)-SPO ligand | 42a (β-stereocenter) | 45–60 | 85–90 |
L-Proline-Catalyzed 3CR | Isatin + Malononitrile | L-Proline (20 mol%) | Spirooxindole IV analog | 70–82 | 88–95 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7